molecular formula C3H10ClNO B8659526 Ethanamine, 2-methoxy-, hydrochloride CAS No. 18600-40-3

Ethanamine, 2-methoxy-, hydrochloride

Cat. No.: B8659526
CAS No.: 18600-40-3
M. Wt: 111.57 g/mol
InChI Key: JQUFXTGKSYBEPD-UHFFFAOYSA-N
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Description

Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.

    Amide Formation: Carboxylic acids are used as reagents.

    Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.

Major Products Formed:

    Substitution Reactions: Nucleoside derivatives.

    Amide Formation: Amides.

    Aza-Michael Addition: Modified polymers.

Mechanism of Action

The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

  • 2-Aminoethyl methyl ether
  • 2-Methoxyethanamine
  • 1-Methoxy-2-aminoethane

Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

CAS No.

18600-40-3

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

IUPAC Name

2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H

InChI Key

JQUFXTGKSYBEPD-UHFFFAOYSA-N

Canonical SMILES

COCCN.Cl

Origin of Product

United States

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